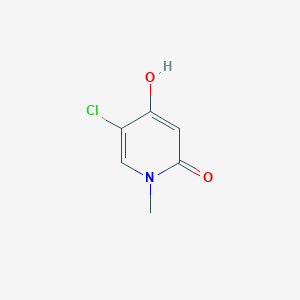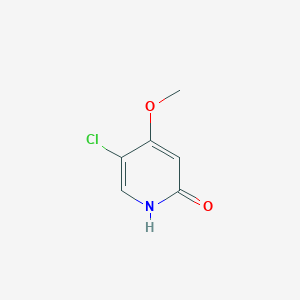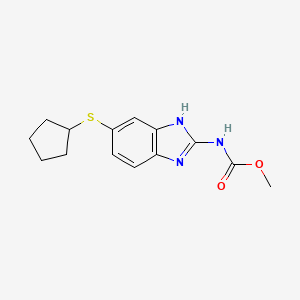
Cefamandol-Natrium-Impfstoff C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefamandole Impurity C Sodium Salt is a derivative of cefamandole, a second-generation cephalosporin antibiotic. Cefamandole is known for its effectiveness against Gram-negative bacteria and its stability against certain beta-lactamases. Cefamandole Impurity C Sodium Salt is a specific impurity that can be found during the synthesis or degradation of cefamandole .
Wissenschaftliche Forschungsanwendungen
Cefamandole Impurity C Sodium Salt has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of cephalosporin antibiotics.
Biology: Researchers use it to understand the interactions between antibiotics and bacterial enzymes.
Medicine: It helps in studying the pharmacokinetics and pharmacodynamics of cephalosporin antibiotics.
Industry: It is used in quality control processes to ensure the purity of cefamandole formulations.
Wirkmechanismus
Target of Action
Cefamandole, a cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the peptidoglycan layer of bacterial cell walls .
Mode of Action
Like all beta-lactam antibiotics, Cefamandole binds to specific PBPs, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction disrupts the synthesis of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell wall .
Biochemical Pathways
The binding of Cefamandole to PBPs inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the peptidoglycan synthesis pathway leads to a weakened cell wall, eventually causing cell lysis and death .
Result of Action
The bactericidal action of Cefamandole results from the inhibition of cell-wall synthesis . This leads to cell lysis and death, effectively eliminating the bacterial infection . Cefamandole has in vitro activity against a wide range of gram-positive and gram-negative organisms .
Safety and Hazards
Cefamandole sodium salt can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation . As Cefamandole is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia .
Biochemische Analyse
Biochemical Properties
Cefamandole Impurity C Sodium Salt, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
The bactericidal action of Cefamandole Impurity C Sodium Salt results from the inhibition of cell-wall synthesis . This disruption of the cell wall leads to cell lysis and death .
Molecular Mechanism
Cefamandole Impurity C Sodium Salt exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction causes the inhibition of the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
The independent antibacterial activity of Cefamandole nafate, the clinically used form of Cefamandole, is about 10-fold less than that of Cefamandole . After administration, this ester is rapidly converted in vivo to Cefamandole, which is the predominant circulating antibiotic .
Vorbereitungsmethoden
The preparation of Cefamandole Impurity C Sodium Salt involves several steps:
Starting Materials: The synthesis begins with 7-aminocephalosporanic acid and 5-mercapto-1-methyltetrazole.
Reaction Conditions: These starting materials are mixed with a catalyst, boron trifluoride acetonitrile complex, and heated while stirring. The reaction mixture is then cooled and processed to obtain an intermediate compound.
Further Reactions: The intermediate compound undergoes a heating reflux reaction with a silanization agent until the solution becomes clear. N,N-dimethylaniline is added under an inert gas atmosphere, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation.
Hydrolysis and Crystallization: After the reaction, water is added for hydrolysis, and the pH is adjusted using sodium bicarbonate or sodium carbonate. The organic layer is separated, and ethyl acetate is added to the water layer.
Analyse Chemischer Reaktionen
Cefamandole Impurity C Sodium Salt undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice.
Major Products: The major products formed depend on the type of reaction.
Vergleich Mit ähnlichen Verbindungen
Cefamandole Impurity C Sodium Salt can be compared with other cephalosporin impurities and derivatives:
Cefamandole Nafate: A prodrug form of cefamandole used clinically.
Cefazolin: Another cephalosporin with similar antibacterial activity but different stability and spectrum.
Cephalothin: A first-generation cephalosporin with a narrower spectrum of activity.
Cefotiam: A cephalosporin with a similar spectrum but different pharmacokinetic properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefamandole Impurity C Sodium Salt involves the conversion of 7-aminocephalosporanic acid (7-ACA) to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Ethyl acetate (CH3COOC2H5)", "Sodium bicarbonate (NaHCO3)", "Hydrogen peroxide (H2O2)", "Water (H2O)" ], "Reaction": [ "1. Dissolve 7-ACA in methanol and add NaOH to adjust the pH to 9.5.", "2. Add a solution of ethyl acetate in methanol to the reaction mixture and stir for 1 hour at room temperature.", "3. Add acetic acid to adjust the pH to 4.5.", "4. Extract the impurity using ethyl acetate and wash with water.", "5. Dry the organic layer over sodium sulfate and evaporate the solvent.", "6. Dissolve the impurity in water and adjust the pH to 7.0 using NaHCO3.", "7. Add H2O2 to the solution and stir for 1 hour at room temperature.", "8. Extract the impurity using ethyl acetate and wash with water.", "9. Dry the organic layer over sodium sulfate and evaporate the solvent.", "10. Dissolve the impurity in water and add NaOH to adjust the pH to 7.5.", "11. Filter the solution and collect the solid product, which is Cefamandole Impurity C Sodium Salt." ] } | |
CAS-Nummer |
36922-16-4 |
Molekularformel |
C20H19N6NaO6S2 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
sodium;(6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H20N6O6S2.Na/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2;/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31);/q;+1/p-1/t13-,15-,18-;/m1./s1 |
InChI-Schlüssel |
UTRXFMNJSPANIM-ZRCLMYKLSA-M |
Isomerische SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-].[Na+] |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(acetyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, [6R-[6α,7β(R*)]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)






